
2,5-Dinonanoylcyclohexa-2,5-diene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dinonanoylcyclohexa-2,5-diene-1,4-dione is a synthetic organic compound characterized by its unique structure, which includes a cyclohexadiene ring substituted with two nonanoyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dinonanoylcyclohexa-2,5-diene-1,4-dione typically involves the acylation of cyclohexa-2,5-diene-1,4-dione with nonanoic acid or its derivatives. One common method is the Friedel-Crafts acylation reaction, where cyclohexa-2,5-diene-1,4-dione is reacted with nonanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反応の分析
Types of Reactions
2,5-Dinonanoylcyclohexa-2,5-diene-1,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the cyclohexadiene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones.
科学的研究の応用
2,5-Dinonanoylcyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: Used in the production of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2,5-Dinonanoylcyclohexa-2,5-diene-1,4-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to participate in redox reactions, which can modulate biological pathways. For example, its quinone derivatives can generate reactive oxygen species (ROS) that induce apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
2,5-Dihydroxycyclohexa-2,5-diene-1,4-dione: Known for its redox properties and applications in organic synthesis.
2,5-Dimethoxycyclohexa-2,5-diene-1,4-dione: Used in the synthesis of natural products and pharmaceuticals.
2,5-Diaminocyclohexa-2,5-diene-1,4-dione: Exhibits unique reactivity due to the presence of amino groups.
Uniqueness
2,5-Dinonanoylcyclohexa-2,5-diene-1,4-dione is unique due to its nonanoyl substituents, which impart specific physical and chemical properties. These properties can be exploited in the design of new materials and therapeutic agents.
特性
CAS番号 |
183747-26-4 |
|---|---|
分子式 |
C24H36O4 |
分子量 |
388.5 g/mol |
IUPAC名 |
2,5-di(nonanoyl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C24H36O4/c1-3-5-7-9-11-13-15-21(25)19-17-24(28)20(18-23(19)27)22(26)16-14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3 |
InChIキー |
YYPNGMHZNFAISZ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC(=O)C1=CC(=O)C(=CC1=O)C(=O)CCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-methylpropyl)-1H-imidazo[4,5-c][1,5]naphthyridine](/img/structure/B14260398.png)
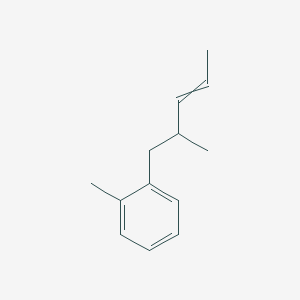


![N~2~,N~6~-Bis[3-(triethoxysilyl)propyl]pyridine-2,6-dicarboxamide](/img/structure/B14260421.png)
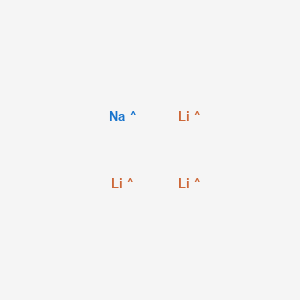
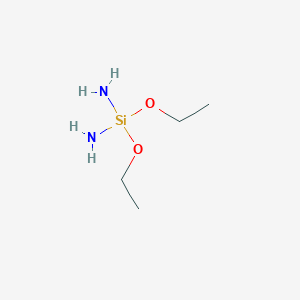
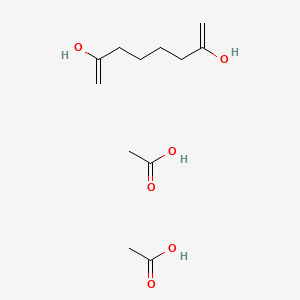
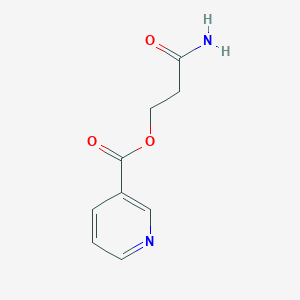
![Phosphonic acid, [[3-bromo-5-(bromomethyl)phenyl]methyl]-, diethyl ester (9CI)](/img/structure/B14260451.png)

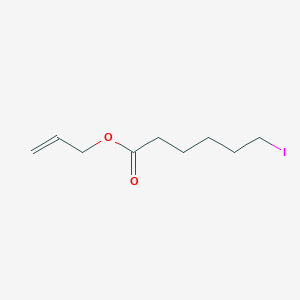
![S-[1,3,3,3-Tetrafluoro-2-(fluoromethoxy)prop-1-en-1-yl]-L-cysteine](/img/structure/B14260462.png)

